2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSSYPOIKAREHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691775 | |
| Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261855-01-9 | |
| Record name | 3-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl backbone is predominantly synthesized via palladium-catalyzed Suzuki-Miyaura coupling between 3-chloro-4-bromobenzoic acid derivatives and 3-(trifluoromethoxy)phenylboronic acid. Critical parameters include:
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Catalyst system : Pd(PPh) (2 mol%) with KCO as base in tetrahydrofuran (THF)/HO (3:1) at 80°C.
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Yield optimization : 87–92% isolated yield after 12 hours, with residual palladium <10 ppm after activated carbon filtration.
Table 1: Comparative Analysis of Coupling Conditions
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient aryl halides, copper(I)-mediated Ullmann coupling proves effective:
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Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMSO solvent at 120°C for 24 hours.
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Advantages : Tolerates nitro and cyano substituents; yields 68–75%.
Carboxylic Acid Group Installation and Optimization
Nitration-Hydrolysis Sequence
A two-step protocol converts methyl esters to carboxylic acids:
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Nitration : Mixed HNO/HSO (1:3) at 0°C for 2 hours.
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Hydrolysis : 6M NaOH reflux, followed by HCl acidification (pH 1–2).
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Total yield : 89–94% with <1% residual methyl ester by HPLC.
Oxidative Methods for Direct Carboxylation
Transition metal-catalyzed C–H activation provides a streamlined alternative:
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Catalyst : Pd(OAc) (5 mol%) with PhI(OCCF) as oxidant in acetic acid.
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Efficiency : 82% conversion, requiring subsequent recrystallization from toluene/hexane.
Industrial-Scale Production Considerations
Continuous Flow Nitration Systems
Adoption of microreactor technology enhances safety and yield:
Crystallization and Purification Protocols
Final purification employs pH-dependent solubility:
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Acidification : Adjust to pH 1 with concentrated HCl at 5°C.
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Crystallization : Seed-initiated growth in ethanol/water (1:4) yields 99.5% purity.
Table 2: Comparative Crystallization Solvents
| Solvent Ratio | Purity (%) | Crystal Habit |
|---|---|---|
| EtOH/HO | 99.5 | Needles (50–100 μm) |
| MeCN/HO | 98.2 | Prisms (200–300 μm) |
Analytical Validation and Quality Control
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Substitution Products: Depending on the nucleophile, products such as amides, ethers, or thioethers can be formed.
Oxidation Products: Quinones or carboxylic acids.
Reduction Products: Hydroquinones or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Anti-inflammatory Activity: Research indicates that 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid exhibits anti-inflammatory properties. It has been studied for its effects on cytokine release and modulation of inflammatory pathways, particularly through its interaction with the P2X7 receptor, which is implicated in inflammatory responses .
- Anticancer Potential: Studies have explored the compound's ability to inhibit cell proliferation in various cancer cell lines. It appears to interact with cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, derivatives of this compound have demonstrated significant anti-proliferative effects against specific cancer types.
Table 1: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 8.9 |
| HeLa (Cervical) | 10.3 |
Agricultural Applications
This compound serves as an intermediate in the synthesis of herbicides such as acifluorfen, fluoroglycofen, and lactofen. These herbicides are used to control a variety of weeds in crops, enhancing agricultural productivity .
Table 2: Herbicide Efficacy
| Herbicide | Target Weeds | Application Rate (g/ha) |
|---|---|---|
| Acifluorfen | Broadleaf weeds | 300 |
| Fluoroglycofen | Grasses and sedges | 250 |
| Lactofen | Annual and perennial weeds | 200 |
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its structural features allow it to serve as a building block for synthesizing more complex molecules that can be used in various biological assays.
- Enzyme Inhibition Studies: It has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to the development of new therapeutic agents.
Case Study 1: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-α and IL-6.
Table 3: Inflammatory Markers Reduction
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Treated with Compound | 75 | 60 |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability.
Table 4: Cell Viability Assay Results
| Dose (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 55 |
| 20 | 30 |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group (-O-CF₃) in the target compound distinguishes it from analogs with trifluoromethyl (-CF₃) or nitro (-NO₂) groups. Key comparisons include:
Key Observations :
- Acifluorfen’s nitro group increases acidity (pKa ~1.5–2.5) compared to non-nitro analogs, enhancing solubility in alkaline formulations .
Biological Activity
2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid (C14H8ClF3O3) is an organic compound notable for its unique electronic properties and potential biological activity. This compound features a chloro group at the second position of the benzoic acid structure and a trifluoromethoxyphenyl group at the fourth position, enhancing its lipophilicity and membrane penetration capabilities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in enzyme inhibition and drug design.
Research indicates that this compound acts primarily through enzyme inhibition. It binds to the active sites of specific enzymes, effectively blocking their activity. This mechanism is similar to other compounds with trifluoromethoxy groups, which have been shown to enhance potency in various biological contexts by improving interactions with target proteins .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound demonstrates significant inhibitory effects on various enzymes, which can be quantitatively measured using IC50 values.
- Lipophilicity : The presence of the trifluoromethoxy group increases lipophilicity, facilitating better absorption and interaction within biological systems.
- Potential Therapeutic Uses : Given its mechanism of action, this compound may have applications in treating diseases where modulation of enzyme activity is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or including this compound:
- Inhibitory Profile : A study reported that compounds with similar structural motifs exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these inhibitors ranged from 22.23 µM to 36.05 µM, indicating moderate potency .
- Molecular Docking Studies : Molecular docking studies have shown that the compound interacts favorably with key amino acids in targeted enzymes, suggesting a strong binding affinity that could be exploited for therapeutic purposes .
- Comparative Analysis : In comparative analyses with other trifluoromethyl-containing drugs, it was noted that the inclusion of the trifluoromethoxy group significantly enhanced pharmacological properties, including increased potency against certain biological targets .
Data Table: Biological Activity Summary
| Compound Name | Structure Features | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| This compound | Chloro group at C2, Trifluoromethoxy at C4 | Not specified | AChE/BChE |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | Similar structure | 22.23 | BChE |
| Rivastigmine | Second-generation AChE inhibitor | 36.05 | AChE |
Q & A
Q. What synthetic routes are recommended for the preparation of 2-chloro-4-(3-trifluoromethoxyphenyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via chlorination of a precursor benzoic acid derivative. For example, using chlorine gas in the presence of FeCl₃ as a catalyst under controlled temperature (40–60°C) and inert atmosphere. Continuous flow microreactor systems have also been employed to optimize nitration steps for structurally similar compounds, enhancing yield and reducing side reactions .
Q. How is high-performance liquid chromatography (HPLC) applied to analyze this compound?
- Methodological Answer : A validated HPLC method using a Hypersil ODS column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.2% phosphoric acid (70:30, v/v) at 1.0 mL/min flow rate is effective. Detection at 214 nm provides a linear range of 1.0–20.0 mg/L (R² = 0.9994), recovery rates of 98–103%, and RSD <1.2% .
Table 1 : HPLC Parameters for Analysis
| Parameter | Specification |
|---|---|
| Column | Hypersil ODS (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.2% H₃PO₄ (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Linear Range | 1.0–20.0 mg/L |
Q. What crystallographic tools are used for structural elucidation?
- Methodological Answer : X-ray crystallography using SHELXL for refinement and WinGX for data integration is standard. Visualization via ORTEP-3 aids in interpreting thermal ellipsoids and molecular geometry. These tools are critical for resolving bond angles, torsion angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can synthesis be optimized in continuous flow microreactors?
- Methodological Answer : Microreactors enhance heat/mass transfer, enabling precise control over nitration and chlorination steps. For example, a droplet-based microreactor achieved 95% yield for a related compound by maintaining a residence time of 2–5 minutes at 60°C. Kinetic studies should be conducted to identify rate-limiting steps .
Q. How do researchers address conflicting crystallographic or spectroscopic data?
- Methodological Answer : Cross-validation using multiple techniques is essential:
- NMR : Compare experimental shifts with DFT-calculated spectra.
- X-ray : Re-refine data with SHELXL using alternate constraints.
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Discrepancies in bond lengths >0.02 Å or R-factor >5% warrant re-examination of crystal quality or data collection parameters .
Q. What strategies assess the compound’s herbicidal activity?
- Methodological Answer : Design bioassays testing inhibition of acetolactate synthase (ALS) in weeds. Co-application with glyphosate or lactofen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) at reduced rates (e.g., 10–50 g/ha) can evaluate synergistic effects. Measure ED₅₀ values and compare with commercial herbicides .
Q. How is computational modeling applied to predict biological interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: [reference]) identifies potential binding sites in target enzymes. QSAR models based on substituent effects (e.g., trifluoromethoxy vs. chloro groups) predict bioavailability and toxicity .
Safety and Handling
Q. What protocols ensure safe laboratory handling?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Refer to SDS guidelines for emergency measures (e.g., CAS 1261970-23-3) .
Data Contradiction Analysis
Q. How to resolve discrepancies in melting point data?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform:
- DSC/TGA : Confirm thermal stability and phase transitions.
- Recrystallization : Use solvents like ethanol/water to isolate pure forms.
Compare results with literature values (e.g., mp 287.5–293.5°C for similar compounds) .
Tables of Key Research Tools
Table 2 : Crystallography Software Comparison
| Tool | Function | Reference |
|---|---|---|
| SHELXL | Refinement of crystal structures | |
| WinGX | Data integration and visualization | |
| ORTEP-3 | Molecular graphics |
Table 3 : Synthetic Optimization Parameters
| Parameter | Microreactor Value | Batch Reactor Value |
|---|---|---|
| Yield | 95% | 75% |
| Residence Time | 2–5 min | 60–120 min |
| Temperature | 60°C | 80°C |
| Reference | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
